AEE788

描述

AEE-788 是一种多靶点抑制剂,可抑制人表皮生长因子受体 (HER) 1/2 和血管内皮生长因子受体 (VEGFR) 1/2 受体家族酪氨酸激酶。 它通过靶向失调的肿瘤细胞增殖和血管生成参数显示出作为抗癌剂的潜力 .

科学研究应用

AEE-788 具有广泛的科学研究应用,包括:

化学: 用作研究酪氨酸激酶抑制的模型化合物。

生物学: 研究其对细胞信号通路的影响及其抑制肿瘤生长的潜力。

医学: 探索其作为多种癌症(包括乳腺癌、肺癌和卵巢癌)的潜在治疗剂。

作用机制

AEE-788 通过抑制 HER1/2 和 VEGFR1/2 的酪氨酸激酶活性发挥作用。这种抑制会破坏参与细胞增殖和血管生成的信号通路,从而导致肿瘤生长和血管生成减少。 分子靶标包括表皮生长因子受体 (EGFR)、ErbB2 和血管内皮生长因子受体 (VEGFR) .

生化分析

Biochemical Properties

AEE788 interacts with several enzymes and proteins, primarily the EGFR, HER2, KDR, and Flt-1 . It inhibits these tyrosine kinases, which play crucial roles in cell proliferation and angiogenesis . This compound has shown great affinity towards the target protein EGFR in a docking study .

Cellular Effects

This compound has demonstrated antiproliferative activity against a range of EGFR and ErbB2-overexpressing cell lines . It inhibits growth factor-induced EGFR and ErbB2 phosphorylation in cells . Moreover, it has been observed to enhance the anti-proliferative effect of tamoxifen and letrozole in ER-positive cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosine kinase activity of EGFR, HER2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors for more than 72 hours, a phenomenon correlating with the antitumor efficacy of intermittent treatment schedules .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit EGFR and ErbB2 phosphorylation in tumors for more than 72 hours . This suggests that this compound has a relatively long-lasting effect on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antitumor activity. Oral administration of this compound (50 mg/kg) to tumor-bearing mice resulted in high and persistent compound levels in tumor tissue .

Transport and Distribution

It is known that this compound can reach high and persistent levels in tumor tissue when administered orally .

准备方法

合成路线和反应条件

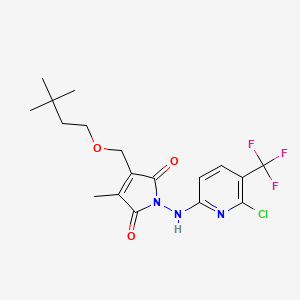

AEE-788 是通过一系列化学反应合成的,这些反应涉及形成吡咯并[2,3-d]嘧啶骨架。

工业生产方法

AEE-788 的工业生产涉及优化合成路线,以确保高产率和高纯度。 这包括控制反应条件,例如温度、压力和使用催化剂来促进反应 .

化学反应分析

反应类型

AEE-788 会发生各种类型的化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种官能团取代一种官能团.

常用的试剂和条件

涉及 AEE-788 的反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生脱氧化合物 .

相似化合物的比较

类似化合物

吉非替尼: 另一种靶向 EGFR 的酪氨酸激酶抑制剂。

厄洛替尼: 与吉非替尼类似,它靶向 EGFR,用于治疗非小细胞肺癌。

拉帕替尼: 抑制 EGFR 和 HER2,用于治疗乳腺癌.

AEE-788 的独特性

AEE-788 的独特性在于它能够抑制多种受体酪氨酸激酶,包括 HER1/2 和 VEGFR1/2。 这种广谱抑制使其成为一种有效的抗癌剂,具有靶向参与肿瘤生长和血管生成的各种信号通路的潜力 .

属性

IUPAC Name |

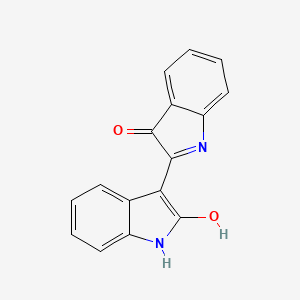

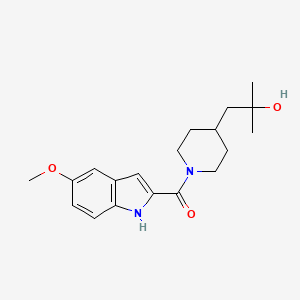

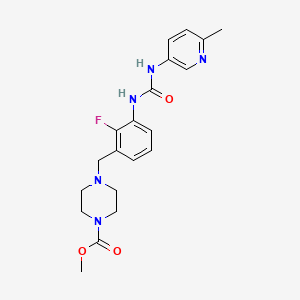

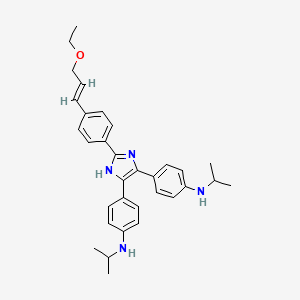

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONFNUWBHFSNBT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964400 | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497839-62-0 | |

| Record name | 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497839-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AEE 788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497839620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEE-788 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEE-788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9JLR95I3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AEE788 is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2. [, , , ]

ANone: this compound competitively binds to the ATP-binding site within the kinase domain of EGFR and HER2, thus blocking the phosphorylation of these receptors and inhibiting their downstream signaling cascades. [, ]

ANone: Inhibiting these RTKs leads to a blockade of crucial signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This ultimately results in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , ]

ANone: Research suggests that this compound might also influence other signaling pathways, including those involving heat shock protein 70 (HSP70), matrix metalloproteinases (MMPs), and stemness-related pathways. [, , ]

ANone: While this specific information is not detailed in the provided abstracts, it is essential for compound characterization. Further investigation into primary literature or chemical databases would be needed.

ANone: The abstracts do not provide specific spectroscopic data. Information regarding techniques like NMR, IR, or mass spectrometry would require consulting primary research articles or chemical databases.

ANone: While the abstracts don't offer detailed stability data, it's known that this compound was formulated for oral administration in preclinical studies. Specific formulations used include dissolving in N-methylpyrrolidone and polyethylene glycol 300. [] Further research on formulation strategies and their impact on this compound stability is necessary.

ANone: No, this compound functions as an enzyme inhibitor, specifically targeting tyrosine kinases. It does not catalyze chemical reactions. []

ANone: Yes, molecular dynamics simulations and MM-GBSA calculations were used to analyze this compound binding to EGFR and design new analogs with potentially enhanced binding affinity. []

ANone: These studies highlighted the importance of sub-pocket 2 occupancy within the EGFR active site for strong inhibitor binding, suggesting a key pharmacophoric feature for designing effective EGFR inhibitors. []

ANone: While the abstracts don't directly address this question, it is a crucial aspect of drug development. Optimizing this compound's structure to enhance its selectivity for target kinases while minimizing off-target effects is a potential avenue for future research.

ANone: The abstracts mainly focus on this compound's oral administration in preclinical models. [] Further research is needed to explore alternative delivery routes or formulation techniques that might enhance its bioavailability and therapeutic potential.

ANone: In preclinical models, orally administered this compound demonstrated favorable pharmacokinetics, achieving high and sustained drug levels in tumor tissues. [] More detailed information on its absorption, distribution, metabolism, and excretion would require further investigation.

ANone: The sustained tumor tissue concentration of this compound correlated with its ability to inhibit EGFR and HER2 phosphorylation for extended periods, which aligned with its antitumor efficacy. [] This suggests a link between this compound's pharmacokinetic behavior and its mechanism of action.

ANone: this compound has demonstrated in vitro activity against a diverse range of cancer cell lines, including those derived from medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, follicular thyroid cancer, oral cancer, ovarian cancer, hepatocellular carcinoma, lung cancer, and colon cancer. [, , , , , , , , ]

ANone: Yes, this compound has exhibited significant antitumor activity in various in vivo models, including xenograft models of medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, oral cancer, ovarian cancer, follicular thyroid cancer, and colon cancer. [, , , , , , , , , ]

ANone: Yes, this compound has been evaluated in Phase I clinical trials for various advanced solid tumors, including recurrent glioblastoma. [, ] The focus of these trials was primarily on safety, pharmacokinetics, and determining the maximum tolerated dose.

ANone: While the provided abstracts don't extensively detail this compound resistance mechanisms, one study suggests that EGFR-TKI-resistant lung cancer cells harboring the T790M mutation showed limited sensitivity to this compound. [] This highlights the potential for cross-resistance with other EGFR inhibitors.

ANone: The most common dose-limiting toxicities reported in clinical trials were rash and diarrhea. [] These findings underscore the importance of careful dose selection and monitoring for potential adverse events in clinical settings.

ANone: One study suggests that HER2 overexpression might be a potential predictive marker of this compound responsiveness in medulloblastoma, as HER2-overexpressing xenografts showed increased sensitivity to this compound compared with their counterparts. [] Further research is necessary to validate this finding and identify other potential biomarkers.

ANone: Yes, monitoring the phosphorylation levels of EGFR, HER2, and VEGFRs in tumor tissues could serve as a pharmacodynamic marker of this compound activity. Studies have shown that this compound effectively inhibits the phosphorylation of its target RTKs in vivo. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)